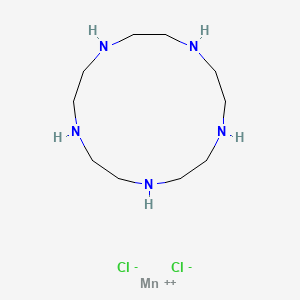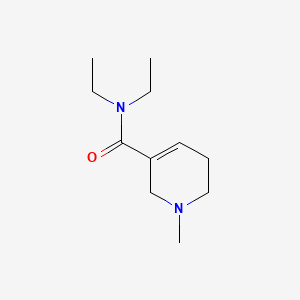![molecular formula C17H13FN4S2 B1225065 2-(1,3-Benzothiazol-2-yl)-4-[(4-fluorophenyl)thio]-5-methyl-3-pyrazolamine](/img/structure/B1225065.png)
2-(1,3-Benzothiazol-2-yl)-4-[(4-fluorophenyl)thio]-5-methyl-3-pyrazolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzothiazol-2-yl)-4-[(4-fluorophenyl)thio]-5-methyl-3-pyrazolamine is an aryl sulfide.
Wissenschaftliche Forschungsanwendungen
Transition Metal Ions Recognition
Benzothiazole derivatives exhibit a strong affinity toward divalent transition metal ions. For example, in a study conducted by Shi, Ji, and Bian (2007), it was found that benzothiazole derivatives demonstrated enhanced fluorescence intensity upon the addition of Zn2+ ions, a property useful in the detection and recognition of such ions in various applications (Haibin Shi, S. Ji, Bing Bian, 2007).
Synthesis and Characterization of Novel Derivatives
Research by Raparla et al. (2013) highlighted the synthesis of novel benzothiazole substituted pyrazole analogues. These compounds were characterized using spectral analysis and showed potential for various applications in chemical synthesis and pharmacology (L. P. Raparla, D. Reddy, K. Pradeep, S. M. Ahmed, J. Sindhura, 2013).
Isostructural Characterization
Kariuki et al. (2021) synthesized and characterized isostructural compounds related to benzothiazole, providing insights into the structural and molecular properties of such compounds. This work contributes to understanding the molecular architecture of benzothiazole derivatives (B. Kariuki, B. F. Abdel-Wahab, G. El‐Hiti, 2021).
Biological Activity Screening
The study by Jadhav, Nikumbh, and Karale (2015) involved synthesizing fluoro substituted pyrazolyl benzoxazoles, structurally related to benzothiazole, and screening them for biological activity. This research is significant in exploring the potential medical or biological applications of benzothiazole derivatives (R. Jadhav, A. Nikumbh, B. Karale, 2015).
Microwave-Mediated Synthesis
Darweesh et al. (2016) demonstrated an efficient microwave-mediated synthesis method for benzothiazole-based heterocycles. This method is crucial for simplifying the synthesis process and enhancing the efficiency of producing these compounds for various scientific applications (Ahmed F Darweesh, Ahmed E. M. Mekky, A. Salman, A. Farag, 2016).
Corrosion Inhibition
Hu et al. (2016) explored the use of benzothiazole derivatives as corrosion inhibitors for carbon steel, indicating their potential application in protecting metals from corrosion in industrial settings (Zhiyong Hu, Meng Yan-bin, Xuemei Ma, Hailin Zhu, Li Jun, Li Chao, D. Cao, 2016).
Anticancer Properties
Eshghi et al. (2019) synthesized new benzothiazole derivatives and evaluated their cytotoxicity, revealing significant potential as anticancer agents. This research underscores the importance of benzothiazole compounds in the development of new therapeutic agents (H. Eshghi, F. Eshkil, A. S. Saljooghi, M. Bakavoli, 2019).
Antimycobacterial Activity
The research by Sathe et al. (2011) on fluorinated benzothiazolo imidazole compounds revealed promising antimicrobial activity, especially against mycobacterial strains. This highlights the potential of benzothiazole derivatives in antimicrobial applications (B. Sathe, E. Jaychandran, G. Sreenivasa, V. Jagtap, 2011).
Alzheimer’s Disease Research
Eigenschaften
Molekularformel |
C17H13FN4S2 |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
2-(1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfanyl-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C17H13FN4S2/c1-10-15(23-12-8-6-11(18)7-9-12)16(19)22(21-10)17-20-13-4-2-3-5-14(13)24-17/h2-9H,19H2,1H3 |
InChI-Schlüssel |
WQULVOUQEHSSMH-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1SC2=CC=C(C=C2)F)N)C3=NC4=CC=CC=C4S3 |
Kanonische SMILES |
CC1=NN(C(=C1SC2=CC=C(C=C2)F)N)C3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]-N-(2-furanylmethyl)propanamide](/img/structure/B1224990.png)
![4-chloro-N-[(1R,2S)-2-(4-morpholinyl)cyclohexyl]benzenesulfonamide](/img/structure/B1224991.png)
![5-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B1224993.png)
![2-imino-10-methyl-N-[2-(4-morpholinyl)ethyl]-5-oxo-1-(3-pyridinylmethyl)-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxamide](/img/structure/B1224994.png)
![2-[2,5-Dimethyl-3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1-pyrrolyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid ethyl ester](/img/structure/B1224995.png)
![7-Methoxy-2-[4-[(2-methylphenyl)-oxomethyl]-1-piperazinyl]-3-quinolinecarbonitrile](/img/structure/B1224997.png)
![4-cyano-5-[[2-[[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]-3-methyl-2-thiophenecarboxylic acid ethyl ester](/img/structure/B1224999.png)

![N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-5-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B1225003.png)